![molecular formula C13H20N2O B1418907 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol CAS No. 1156066-78-2](/img/structure/B1418907.png)

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol

Vue d'ensemble

Description

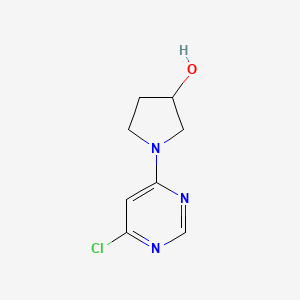

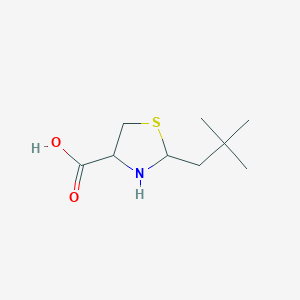

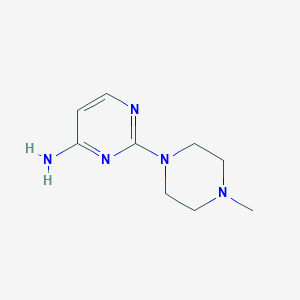

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 205.30 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of acetonitrile as a solvent to develop optically good quality single crystals . The slow evaporation technique is employed at room temperature .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring bound to a phenyl group . The InChI key for this compound is GRSJANZWLLXZFG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a SMILES string representation of CN1CCN(CC1)c2ccccc2CN .Applications De Recherche Scientifique

Electro-Optic Applications

This compound has been used in the synthesis of a novel Mannich base organic non-linear optical (NLO) crystal. The crystal was found to be suitable for electro-optic device applications . The NLO property was tested by Kurtz and Perry powder technique and the SHG efficiency of MPN was found to be 1.03 times than standard KDP .

Opto-Electronic Applications

The PL spectrum of MPN shows blue light emission which confirms the material as a potential candidate for opto-electronic applications . This is particularly useful in the design and development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc .

Anti-Inflammatory Applications

A new piperazine compound has shown anti-nociceptive and anti-inflammatory effects . It reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Synthesis of Uniform Ag Nanoparticles

1-Amino-4-methylpiperazine has been used as a solvating and stabilizing agent in the preparation of uniform Ag nanoparticles . This is particularly useful in nanotechnology and materials science.

Antibacterial Activity

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site . This suggests potential antibacterial activity.

Synthesis of Pyrazolo-Pyrazine, -Pyridine Derivatives

1-Amino-4-methylpiperazine has been used in the synthesis of pyrazolo-pyrazine, -pyridine derivatives . These derivatives have potential applications in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

1-[2-(4-methylpiperazin-1-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6,11,16H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKYBOZDZPRTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1N2CCN(CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1-Ethoxyethyl)phenyl]boronic acid](/img/structure/B1418831.png)

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)

![1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B1418843.png)